3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-Methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at positions 3 and 5 with 4-methylphenyl groups. The molecular formula is C₂₅H₂₁N₃, with an average molecular mass of 363.464 g/mol and a monoisotopic mass of 363.173548 g/mol . Its structure combines the planar aromaticity of quinoline with the pyrazole ring, which may enhance π-π stacking interactions and influence biological activity.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-7-11-19(12-8-17)15-28-16-22-24(20-13-9-18(2)10-14-20)26-27-25(22)21-5-3-4-6-23(21)28/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKOQDHVJFDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazoloquinoline Core
Compound A : 8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Molecular Formula : C₂₅H₂₁N₃
- Key Differences : Substituents at positions 3 (phenyl) and 8 (methyl) instead of 3 and 5 (both 4-methylphenyl).
- Properties : Similar molecular weight (363.464 g/mol) but distinct electronic effects due to phenyl (electron-neutral) vs. methylphenyl (electron-donating) groups .
Compound B : 5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
- Molecular Formula : C₂₆H₂₂FN₃O₂
- Key Differences : Fluorine and methoxy groups introduce electron-withdrawing and polar effects, increasing molecular weight to 463.48 g/mol .
Compound C : 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline
- Molecular Formula : C₂₆H₂₂FN₃O₂
- Key Differences : Ethoxy (electron-donating) and fluorobenzyl (electron-withdrawing) groups.
- Synthetic Route: Likely involves Pd-catalyzed cross-coupling, similar to ’s method for 4k (quinoline derivatives) .
Structural Modifications in Fused Ring Systems
Compound D : 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Molecular Formula : C₂₈H₂₅FN₂O₂
- Key Differences: Addition of a dioxane ring fused to the quinoline core.
Amino-Substituted Derivatives
Compound E : 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline
- Key Differences: Primary amino groups at positions 3 and 4.
- Synthetic Strategy: Derived from 2,4-dichloroquinoline-3-carbonitrile, as reported in .
- Biological Relevance: Amino groups may enhance interactions with biological targets (e.g., kinases) .
Comparison with Other Methods
- Multicomponent Reactions: highlights L-proline-catalyzed cyclization for dihydroquinoline derivatives, yielding 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. These methods favor regioselectivity but require oxidation for full aromatization .
- Microwave-Assisted Synthesis: Improved yields (40–50% → 60–70%) for pyrazoloquinolines, as noted in .
Physicochemical Properties
Melting Points and Stability
Solubility and Lipophilicity
- The target compound’s two 4-methylphenyl groups reduce polarity, likely decreasing aqueous solubility compared to methoxy- or amino-substituted analogs (e.g., Compound B or E).
- Fluorine in Compound B increases hydrophobicity (cLogP ~4.5 vs. ~5.2 for the target compound) .
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